

Spectroscopic Characterization of 2-Amino-5-bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid

Cat. No.: B040283

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Amino-5-bromonicotinic acid**, a key intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental methodologies, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid ($C_6H_5BrN_2O_2$) is a substituted pyridine derivative with a molecular weight of 217.02 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on the pyridine ring, makes it a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for use in subsequent synthetic transformations. This guide will delve into the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Amino-5-bromonicotinic acid**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

Predicted 1H NMR Spectroscopy

Experimental Protocol:

A sample of **2-Amino-5-bromonicotinic acid** would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet	1H	H-6
~7.9	Doublet	1H	H-4
~7.0 (broad)	Singlet	2H	-NH ₂
~13.0 (broad)	Singlet	1H	-COOH

Interpretation and Causality:

The predicted ¹H NMR spectrum of **2-Amino-5-bromonicotinic acid** in DMSO-d₆ is expected to show four distinct signals.

- Aromatic Protons (H-4 and H-6): The pyridine ring has two protons. The proton at the 6-position (H-6) is expected to be the most downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing carboxylic acid group. The proton at the 4-position (H-4) will also be in the aromatic region. These two protons would appear as doublets due to coupling with each other.
- Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.
- Carboxylic Acid Proton (-COOH): The carboxylic acid proton is typically the most downfield signal in the spectrum and is also expected to be a broad singlet due to hydrogen bonding and exchange.

Predicted ^{13}C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ^1H NMR can be used for ^{13}C NMR. A proton-decoupled ^{13}C NMR spectrum would be acquired on the same spectrometer, with a wider spectral width to encompass the carbonyl carbon.

Predicted Data:

Chemical Shift (ppm)	Assignment
~168	C=O (Carboxylic Acid)
~158	C-2
~148	C-6
~142	C-4
~115	C-3
~108	C-5

Interpretation and Causality:

The predicted ^{13}C NMR spectrum will show six signals corresponding to the six carbon atoms in the molecule.

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing around 168 ppm.
- **Aromatic Carbons:** The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) would be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Vibrational Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (amino group)
3200-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1620	Medium	N-H bend (amino group)
1600-1450	Medium-Strong	C=C and C=N ring stretching
~1250	Strong	C-O stretch (carboxylic acid)
~800	Strong	C-Br stretch

Interpretation and Causality:

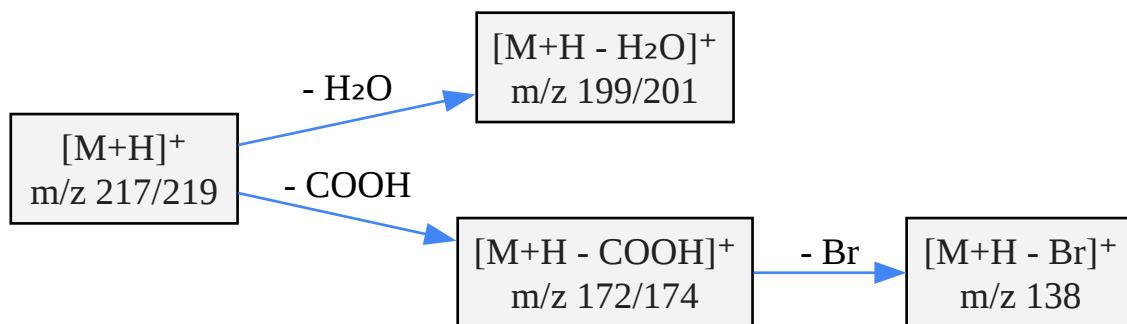
The IR spectrum of **2-Amino-5-bromonicotinic acid** is expected to be complex but highly informative.

- N-H and O-H Stretching: The presence of both an amino group and a carboxylic acid will result in broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding.
- Carbonyl Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

- Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm^{-1} region.
- C-Br Stretching: A strong absorption in the fingerprint region, typically around 800 cm^{-1} , can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.


Experimental Protocol:

A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol and infused into the ESI source.

Predicted Mass Spectrum:

- Molecular Ion Peak $[\text{M}+\text{H}]^+$: The most important peak will be the protonated molecular ion, which is expected at m/z 217 and 219 in an approximately 1:1 ratio. This isotopic pattern is characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).
- Key Fragmentation Peaks:
 - Loss of H_2O : A peak corresponding to the loss of water from the carboxylic acid group ($[\text{M}+\text{H} - \text{H}_2\text{O}]^+$) may be observed at m/z 199/201.
 - Loss of COOH : Decarboxylation may lead to a fragment at m/z 172/174.
 - Loss of Br : Loss of the bromine atom would result in a fragment at m/z 138.

Fragmentation Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation of **2-Amino-5-bromonicotinic acid**.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of **2-Amino-5-bromonicotinic acid**. The predicted data presented in this guide serves as a valuable reference for the identification and characterization of this important synthetic intermediate. Experimental verification of this data is essential for absolute structural confirmation and quality control in a research and development setting.

References

- PubChem. **2-Amino-5-bromonicotinic acid**. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-5-bromonicotinic acid | C₆H₅BrN₂O₂ | CID 737445 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-bromonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-bromonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com